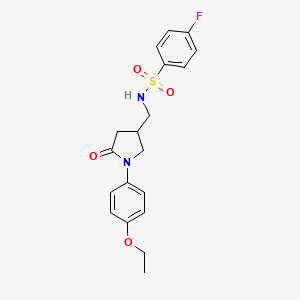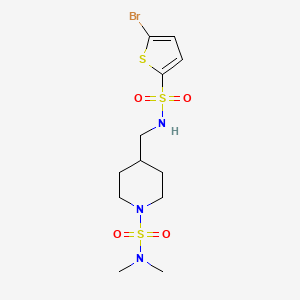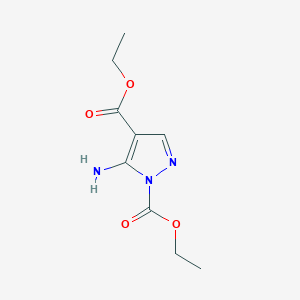
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a complex organic molecule. It is related to the class of compounds known as β-lactams . β-lactams are a class of antibiotics, which includes penicillins and cephalosporins, that are characterized by a β-lactam ring in their chemical structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as X-ray crystallography . The structure of these compounds is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the title compound was analyzed by X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .科学的研究の応用
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives, which are structurally related to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have elucidated their adsorption behaviors and inhibition efficiencies, providing insights into the global reactivity parameters and adsorption phenomena on metal surfaces (Kaya et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Derivatives of benzenesulfonamide, like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has been shown to notably increase COX1/COX-2 selectivity, leading to the identification of potent and highly selective orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Radical N-Demethylation of Amides
The use of N-fluorobenzenesulfonimide as an oxidant with copper catalysts has enabled the N-demethylation of N-methyl amides. This reaction pathway, involving single-electron transfer, hydrogen-atom transfer, and hydrolysis, presents a novel method for converting amides to carbinolamines, thereby demonstrating a potential application in synthetic organic chemistry (Yi et al., 2020).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized for potential use in photodynamic therapy. Their high singlet oxygen quantum yield and photophysical properties suggest their utility as Type II photosensitizers for cancer treatment, offering a novel approach to targeting malignant cells with minimal side effects (Pişkin et al., 2020).
Synthesis and Characterization of Anticancer Agents
Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These studies indicate the potential of such compounds, particularly in inhibiting human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting a promising direction for the development of new anticancer therapies (Tsai et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-17-7-5-16(6-8-17)22-13-14(11-19(22)23)12-21-27(24,25)18-9-3-15(20)4-10-18/h3-10,14,21H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJFYACQPARCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)

![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)